N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide
CAS No.:
Cat. No.: VC14525799
Molecular Formula: C17H14N4O2S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4O2S |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-(3-cyanophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C17H14N4O2S/c1-10-11(2)24-17-15(10)16(19-9-20-17)23-8-14(22)21-13-5-3-4-12(6-13)7-18/h3-6,9H,8H2,1-2H3,(H,21,22) |
| Standard InChI Key | PYESIJQNFOYDTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=NC=NC(=C12)OCC(=O)NC3=CC=CC(=C3)C#N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thieno[2,3-d]pyrimidine heterocyclic system fused from a thiophene ring (positions 2–3) and a pyrimidine ring (positions 4–6). Methyl groups at positions 5 and 6 enhance hydrophobic interactions, while the 4-oxygen atom connects to an acetamide group via an ether linkage . The acetamide’s terminal 3-cyanophenyl group introduces polarizability and hydrogen-bonding capacity, critical for target binding (Table 1).
Table 1: Chemical and Physical Properties
Synthesis and Structural Optimization
Synthetic Routes
While detailed synthesis protocols are proprietary, the structure suggests a multi-step process:
-
Thieno[2,3-d]pyrimidine Core Formation: Cyclization of 2-aminothiophene-3-carbonitrile with dimethyl malonate under acidic conditions generates the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold.
-
Etherification: Nucleophilic substitution at position 4 using chloroacetamide derivatives introduces the ether-linked acetamide group.
-
Amide Coupling: Reaction of 2-chloro-N-(3-cyanophenyl)acetamide with the hydroxylated thienopyrimidine intermediate completes the assembly.
Structural Analogues and SAR
Comparative analysis with N-(2-cyanophenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide (PubChem CID: 16489782) and 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (PubChem CID: 146037576) highlights the criticality of the thienopyrimidine core for kinase affinity . Substituents at positions 5 and 6 (methyl groups) optimize steric complementarity with CK1δ’s hydrophobic pocket, while the 3-cyanophenyl group enhances π-π stacking with aromatic residues .
Biological Activity and Mechanism of Action
Casein Kinase 1δ Inhibition
CK1δ, a serine/threonine kinase regulating circadian rhythms and Wnt signaling, is overexpressed in colorectal, breast, and hematological cancers . N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide (designated CK1δ-IN-7) inhibits CK1δ by binding to its ATP pocket, as inferred from structural analogs . This disrupts phosphorylation of substrates like β-catenin and p53, promoting apoptosis and cell cycle arrest .
| Parameter | Detail | Source |
|---|---|---|
| Primary Target | Casein Kinase 1δ (CK1δ) | |
| Mechanism | ATP-competitive inhibition | |
| Therapeutic Area | Oncology (preclinical) | |
| Key Pathways Affected | Wnt/β-catenin, p53 |
Therapeutic Applications and Clinical Outlook
Oncology
CK1δ’s role in tumorigenesis and chemoresistance positions CK1δ-IN-7 as a candidate for:
-
Colorectal Cancer: CK1δ stabilizes β-catenin, driving proliferation; inhibition may suppress tumor growth .
-
Chronic Lymphocytic Leukemia (CLL): CK1δ overexpression correlates with poor prognosis; targeted inhibition could enhance apoptosis .
Neurodegenerative Disorders
Emerging evidence links CK1δ to tau phosphorylation in Alzheimer’s disease . While unexplored for CK1δ-IN-7, repurposing could offer novel therapeutic avenues.
Challenges and Future Directions
Selectivity and Off-Target Effects
CK1 isoforms (α, γ, δ, ε) share >80% homology, risking off-target kinase inhibition . Isoform-specific crystallography studies are needed to refine CK1δ-IN-7’s selectivity.
Preclinical Development
-
Toxicology: Assess hepatotoxicity and genotoxicity in rodent models.
-
Formulation: Optimize solubility for intravenous or oral delivery.
-
Combination Therapy: Screen synergies with checkpoint inhibitors or PARP inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume